D-malate, also known as D-malic acid or D-malate, is the non-natural enantiomer of L-malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. While L-malate is ubiquitous in biological systems, D-malate is less common, often found as an intermediate in specific metabolic pathways of certain bacteria. It is a chiral molecule, meaning it exists in two forms that are mirror images of each other (D- and L- forms). D-malate plays a significant role in scientific research, particularly in studying bacterial metabolic pathways, enzyme specificity, and as a starting material for the synthesis of optically active compounds. []
D-(+)-malic acid is one of the two enantiomers of malic acid, a dicarboxylic acid with the molecular formula . It is classified as a secondary alcohol and a dicarboxylic acid due to the presence of two carboxyl groups () in its structure. While L-malic acid is the naturally occurring form found predominantly in fruits, D-(+)-malic acid can be synthesized chemically or through microbial fermentation processes. The compound is recognized for its sour taste and is commonly used as a food additive (E296) due to its flavor-enhancing properties .
D-(+)-malic acid can be synthesized through several methods:
The molecular structure of D-(+)-malic acid features two carboxyl groups attached to a four-carbon backbone. Its structural formula can be represented as:
This configuration gives D-(+)-malic acid a chiral center at the second carbon atom (the hydroxyl-bearing carbon), resulting in its enantiomeric form. The compound has a molar mass of approximately 134.09 g/mol .
D-(+)-malic acid participates in various chemical reactions:
The mechanism by which D-(+)-malic acid exerts its effects primarily relates to its role in metabolic pathways:
D-(+)-malic acid exhibits several notable physical and chemical properties:
D-(+)-malic acid has diverse applications across various fields:
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